2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a methoxyphenyl sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps. One common approach is to start with the biphenyl derivative, which is then functionalized to introduce the piperazine ring and the methoxyphenyl sulfonyl group. The final step involves the acylation of the piperazine derivative with acetic anhydride to form the acetamide, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like smooth muscle contraction . The compound’s structure allows it to bind to these receptors with high affinity, thereby exerting its effects through receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A medication that also targets alpha1-adrenergic receptors and is used to manage hypertension.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for selective binding to certain receptors, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S.ClH/c1-34-25-11-13-26(14-12-25)35(32,33)30-19-17-29(18-20-30)16-15-28-27(31)21-22-7-9-24(10-8-22)23-5-3-2-4-6-23;/h2-14H,15-21H2,1H3,(H,28,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMXLRYSKSRRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.